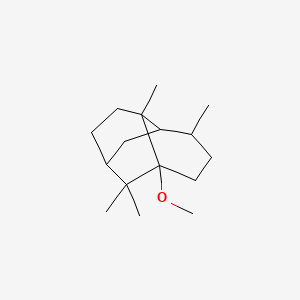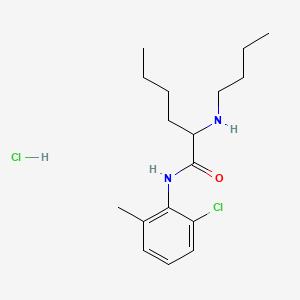
2-(Butylamino)-6'-chloro-o-hexanotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride is a chemical compound with the molecular formula C17H28Cl2N2O It is known for its unique structure, which includes a butylamino group, a chlorinated phenyl ring, and a hexanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride typically involves the following steps:
Formation of the Hexanamide Backbone: The hexanamide backbone can be synthesized through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions, where a butylamine reacts with an intermediate compound containing a leaving group.
Chlorination of the Phenyl Ring: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final Coupling Reaction: The final step involves coupling the chlorinated phenyl ring with the hexanamide backbone in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-butylamino-N-(2-chloro-phenyl)hexanamide
- 2-butylamino-N-(2-methyl-phenyl)hexanamide
- 2-butylamino-N-(2-chloro-6-methyl-phenyl)pentanamide
Uniqueness
2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
78265-89-1 |
|---|---|
Molekularformel |
C17H28Cl2N2O |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
2-(butylamino)-N-(2-chloro-6-methylphenyl)hexanamide;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-4-6-11-15(19-12-7-5-2)17(21)20-16-13(3)9-8-10-14(16)18;/h8-10,15,19H,4-7,11-12H2,1-3H3,(H,20,21);1H |
InChI-Schlüssel |
NWCGVHWYNMIOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
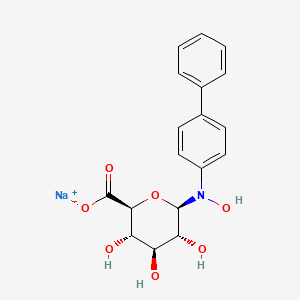
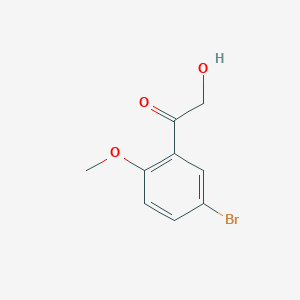
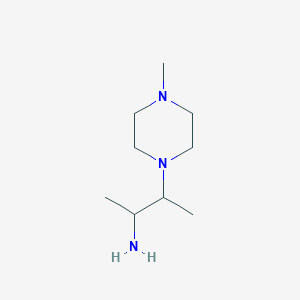
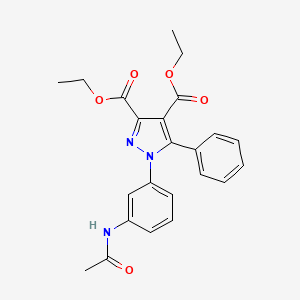
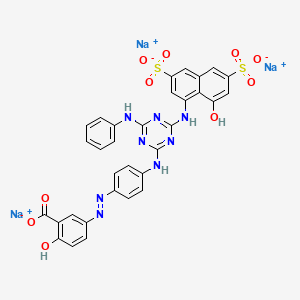
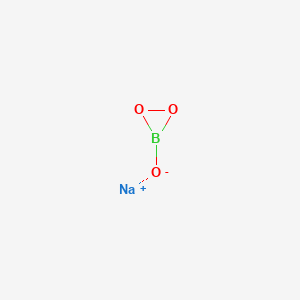
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
